molecular formula C25H50O B1492411 10-Pentacosanone CAS No. 31469-37-1

10-Pentacosanone

Cat. No.: B1492411
CAS No.: 31469-37-1
M. Wt: 366.7 g/mol
InChI Key: NSHORHTXEVNSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Pentacosanone is a long-chain ketone with the molecular formula C25H50O and a molecular weight of 366.66 g/mol . It is a white crystalline solid that belongs to the class of fatty acid derivatives. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Pentacosanone can be synthesized through various methods, including the oxidation of fatty acids or the reduction of ketones. The reaction conditions typically involve the use of strong oxidizing or reducing agents, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic hydrogenation of unsaturated fatty acids or the controlled oxidation of long-chain alcohols. These methods allow for large-scale production with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 10-Pentacosanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Reagents such as halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Produces carboxylic acids and ketones.

  • Reduction: Results in the formation of alcohols.

  • Substitution: Leads to the formation of alkyl halides and other substituted compounds.

Scientific Research Applications

10-Pentacosanone has a wide range of applications in scientific research, including:

  • Chemistry: Used as a precursor for the synthesis of complex organic molecules.

  • Biology: Studied for its role in lipid metabolism and cell signaling pathways.

  • Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

  • Industry: Employed in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

10-Pentacosanone is similar to other long-chain ketones and fatty acid derivatives, such as 13-Pentacosanone and Pentacosanoic acid . it is unique in its structure and reactivity, which allows for distinct applications and biological activities.

Comparison with Similar Compounds

  • 13-Pentacosanone

  • Pentacosanoic acid

  • Cerotic acid

  • Melissic acid

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

pentacosan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O/c1-3-5-7-9-11-12-13-14-15-16-18-20-22-24-25(26)23-21-19-17-10-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHORHTXEVNSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Pentacosanone
Reactant of Route 2
Reactant of Route 2
10-Pentacosanone
Reactant of Route 3
Reactant of Route 3
10-Pentacosanone
Reactant of Route 4
Reactant of Route 4
10-Pentacosanone
Reactant of Route 5
Reactant of Route 5
10-Pentacosanone
Reactant of Route 6
Reactant of Route 6
10-Pentacosanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.